Lipophilicity Control: XLogP3 Differentiation of the Target Compound vs. Pyrrolidine Analog (CAS 477869-45-7)
The target morpholine derivative has a computed XLogP3-AA of 3.6, whereas the pyrrolidine analog (1-{4-[(4-methylphenyl)sulfanyl]-3-nitrobenzyl}pyrrolidine, CAS 477869-45-7) has an XLogP3 of 4.5 [1]. This Δ of +0.9 log units for the pyrrolidine variant represents a roughly 8-fold increase in calculated octanol–water partition coefficient, placing the pyrrolidine analog well above the optimal lipophilicity range for CNS drug candidates (typically XLogP 1–4) . The morpholine oxygen in the target compound introduces polarity that moderates lipophilicity without adding a hydrogen-bond donor, preserving membrane permeability while reducing non-specific protein binding risk.
| Evidence Dimension | Lipophilicity (XLogP3) |
|---|---|
| Target Compound Data | XLogP3-AA = 3.6 |
| Comparator Or Baseline | Pyrrolidine analog (CAS 477869-45-7): XLogP3 = 4.5 |
| Quantified Difference | ΔXLogP3 = +0.9 (pyrrolidine analog more lipophilic by ~8-fold) |
| Conditions | Computed XLogP3 values from authoritative chemical databases (GuideChem, Chemsrc) |
Why This Matters
For CNS-targeted or oral drug discovery programs, the 0.9 log unit lower lipophilicity of the target compound reduces the risk of exceeding lipophilicity thresholds associated with poor solubility, high metabolic clearance, and off-target promiscuity.
- [1] Kuujia.com / Chemsrc. CAS 477869-45-7 Computed Properties: XLogP3 4.5. https://www.kuujia.com View Source
